Netzahualcoyondiol
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Overview
Description
Netzahualcoyondiol is a triterpenoid natural product that can be isolated from the root bark of the plant Cheiloclinium cognatum . This compound is known for its complex molecular structure and significant biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Netzahualcoyondiol is primarily obtained through natural extraction from the root bark of Cheiloclinium cognatum . The extraction process involves the use of organic solvents to isolate the compound from the plant material.
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound due to its natural origin and the complexity of its structure. Most of the available compound is sourced directly from the plant through extraction processes.
Chemical Reactions Analysis
Types of Reactions: Netzahualcoyondiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonemethide derivatives, while reduction could produce various alcohols or hydrocarbons.
Scientific Research Applications
Netzahualcoyondiol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of triterpenoid synthesis and reactivity.
Industry: Although not widely used industrially, its unique properties make it a candidate for further exploration in various applications, including pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism by which Netzahualcoyondiol exerts its effects involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and enhancing antioxidant enzyme activities . Additionally, it may interact with cellular signaling pathways involved in inflammation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Netzahualcoyondiol is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
Betulinic Acid: Another triterpenoid with significant anticancer and anti-inflammatory properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Ursolic Acid: Exhibits antioxidant, anti-inflammatory, and anticancer activities.
Compared to these compounds, this compound stands out due to its unique molecular structure and the specific biological pathways it influences, making it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
113579-08-1 |
---|---|
Molecular Formula |
C30H38O6 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
methyl 3,4,10-trihydroxy-2,4a,6,6a,9,14a-hexamethyl-11-oxo-3,4,5,13,14,14b-hexahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C30H38O6/c1-15-13-29(5)21(14-30(6,26(35)36-7)25(34)24(29)33)28(4)11-10-27(3)18(22(15)28)9-8-17-16(2)23(32)20(31)12-19(17)27/h8-9,12,21,24-25,32-34H,10-11,13-14H2,1-7H3 |
InChI Key |
APGPWXZLGUDEGW-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=C4C(=C(C(=O)C=C4C3(CCC2(C5CC(C(C(C5(C1)C)O)O)(C)C(=O)OC)C)C)O)C |
Isomeric SMILES |
CC1=C2C3=CC=C4C(=C(C(=O)C=C4[C@@]3(CC[C@]2([C@@H]5C[C@]([C@H]([C@H]([C@@]5(C1)C)O)O)(C)C(=O)OC)C)C)O)C |
Canonical SMILES |
CC1=C2C3=CC=C4C(=C(C(=O)C=C4C3(CCC2(C5CC(C(C(C5(C1)C)O)O)(C)C(=O)OC)C)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Netzahualcoyondiol; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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